molecular formula C7H16N2O2 B1399415 1-Boc-1-ethylhydrazine CAS No. 955370-01-1

1-Boc-1-ethylhydrazine

Cat. No.: B1399415
CAS No.: 955370-01-1
M. Wt: 160.21 g/mol
InChI Key: VVAWWZVWLRCTOT-UHFFFAOYSA-N
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Description

1-Boc-1-ethylhydrazine, also known as tert-butyl 1-ethylhydrazine-1-carboxylate, is a chemical compound with the molecular formula C7H16N2O2 and a molecular weight of 160.22 g/mol . It is commonly used in organic synthesis as a building block for various chemical reactions and is known for its stability and reactivity.

Preparation Methods

1-Boc-1-ethylhydrazine can be synthesized through several synthetic routes. One common method involves the reaction of ethylhydrazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature . The product is then purified through standard techniques such as distillation or recrystallization.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-1-ethylhydrazine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-1-ethylhydrazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It is utilized in the development of new therapeutic agents and drug delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Boc-1-ethylhydrazine exerts its effects involves its reactivity with various molecular targets. The Boc-protecting group provides stability to the hydrazine moiety, allowing it to participate in selective reactions. The molecular pathways involved include nucleophilic attack, oxidation-reduction processes, and substitution reactions.

Comparison with Similar Compounds

1-Boc-1-ethylhydrazine can be compared with other similar compounds such as 1-Boc-1-methylhydrazine. While both compounds have Boc-protected hydrazine groups, this compound has an ethyl group, whereas 1-Boc-1-methylhydrazine has a methyl group. This difference in alkyl groups can influence their reactivity and applications .

Similar compounds include:

  • 1-Boc-1-methylhydrazine
  • 1-Boc-1-propylhydrazine
  • 1-Boc-1-butylhydrazine

Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.

Properties

IUPAC Name

tert-butyl N-amino-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAWWZVWLRCTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methylhydrazine (1.415 mL, 26.9 mmol) was added to a solution of tert-butyl 1,3-dioxoisoindolin-2-yl(ethyl)carbamate (example 74A, 5.2 g, 17.91 mmol) in THF (40 mL) at 0° C. and the reaction mixture was stirred at room temperature overnight. A white precipitate formed and was filtered off through a pad of Celite, The filtrate was concentrated in vacuo. The residue was dissolved in ethyl acetate (50 ml) and extracted with 1N HCl (3×30 ml), the acid layer was washed with ethyl acetate (50 ml) and basified to pH 10 by addition of 20% NaOH. The basic solution was then extracted with ethyl acetate (3×50 ml) and the combined organic layers were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to give tert-butyl 1-ethylhydrazinecarboxylate (2.5 g, 87% yield) as colorless oil.
Name
Methylhydrazine
Quantity
1.415 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

tert-Butyl 1,3-dioxoisoindolin-2-yl(ethyl)-carbamate (790 mg, 2.7 mmol) in THF (16 mL) was cooled to 0° C. and methylhydrazine (250 μL, 4.8 mmol) was added. The reaction mixture was warmed to room temperature and was stirred until all starting material was consumed. The mixture was filtered through a pad of Celite and the solvent was evaporated. The residue was purified by column chromatography (0-10% methanol in dichloromethane) to afford tert-butyl 1-ethylhydrazinecarboxylate (320 mg, 74%). Retention time: 1.13 minutes (3 min run).
Quantity
790 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
250 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-1-ethylhydrazine
Reactant of Route 2
1-Boc-1-ethylhydrazine
Reactant of Route 3
1-Boc-1-ethylhydrazine
Reactant of Route 4
1-Boc-1-ethylhydrazine

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